Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
96649-78-4 structure
Produktname:2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:96649-78-4
MF:C12H23BO3
MW:226.120224237442
MDL:MFCD08271972
CID:61861
PubChem ID:11984021

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
    • 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • Boric acid, cyclohexyl tetramethylethylene ester (7CI)
    • CS-0364801
    • 96649-78-4
    • E73517
    • PB43990
    • AKOS016006768
    • PS-16148
    • DTXSID60475179
    • BORONIC ACID CYCLOHEXANOL PINACOL ESTER
    • SCHEMBL6686933
    • MDL: MFCD08271972
    • Inchi: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
    • InChI-Schlüssel: ACCQAHOGVBNWCP-UHFFFAOYSA-N
    • Lächelt: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1

Berechnete Eigenschaften

  • Genaue Masse: 226.17400
  • Monoisotopenmasse: 226.1740248g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 231
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 27.7Ų

Experimentelle Eigenschaften

  • PSA: 27.69000
  • LogP: 2.92460

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sicherheitsinformationen

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
C075370-100mg
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4
100mg
$ 850.00 2022-06-06
eNovation Chemicals LLC
Y1222419-5g
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 95%
5g
$1800 2024-06-03
TRC
C075370-50mg
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4
50mg
$ 510.00 2022-06-06
eNovation Chemicals LLC
Y1096413-1G
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
1g
$710 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0070-5G
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 84%
5g
¥ 11,325.00 2023-04-12
eNovation Chemicals LLC
Y1096413-250MG
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
250mg
$280 2024-07-21
eNovation Chemicals LLC
Y1096413-100mg
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 97%
100mg
$185 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435471-250mg
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 98+%
250mg
¥2472.00 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0070-100mg
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 84%
100mg
¥1030.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0070-500mg
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
96649-78-4 84%
500mg
¥2750.0 2024-04-15

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Methylmagnesium iodide ;  20 min, 25 °C
Referenz
Grignard reagents-catalyzed hydroboration of aldehydes and ketones
Wang, Weifan; Lu, Kai; Qin, Yi; Yao, Weiwei; Yuan, Dandan; et al, Tetrahedron, 2020, 76(18),

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: 2738913-87-4 Solvents: Toluene ;  1 h, -10 °C; -10 °C → 90 °C
Referenz
Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalyst
Nakaya, Kazuki; Takahashi, Shintaro; Ishii, Akihiko; Boonpalit, Kajjana; Surawatanawong, Panida; et al, Dalton Transactions, 2021, 50(41), 14810-14819

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ;  10 min, 25 °C
Referenz
[(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone Hydroboration
Ankur; Kannan, Ramkumar; Chambenahalli, Raju; Banerjee, Sumanta; Yang, Yan; et al, European Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane ,  Acetonitrile-d3 ;  24 h, 60 °C
Referenz
Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexes
Lau, Samantha; Provis-Evans, Cei B.; James, Alexander P.; Webster, Ruth L., Dalton Transactions, 2021, 50(31), 10696-10700

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ;  20 h, rt
Referenz
Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration
Woodside, Audra J.; Smith, Mackinsey A.; Herb, Thomas M.; Manor, Brian C.; Carroll, Patrick J.; et al, Organometallics, 2019, 38(5), 1017-1020

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ;  < 10 min, rt
Referenz
Ytterbium-Catalyzed Hydroboration of Aldehydes and Ketones
Wang, Weifan; Shen, Xingchao; Zhao, Fengyi; Jiang, Huan; Yao, Weiwei; et al, Journal of Organic Chemistry, 2018, 83(1), 69-74

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ;  12 h, 23 °C
Referenz
Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination Reactions
Manna, Kuntal; Ji, Pengfei; Greene, Francis X.; Lin, Wenbin, Journal of the American Chemical Society, 2016, 138(24), 7488-7491

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ;  24 h, 60 °C
Referenz
Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of Ketones
Liu, Ya-Nan; Su, Hai-Feng; Li, Yun-Wu ; Liu, Qing-Yun; Jaglicic, Zvonko; et al, Inorganic Chemistry, 2019, 58(7), 4574-4582

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: 2762615-09-6 ;  15 h, 60 °C
Referenz
Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc Promoter
Kumar, Ravi ; Rawal, Parveen ; Banerjee, Indrani ; Pada Nayek, Hari ; Gupta, Puneet ; et al, Chemistry - An Asian Journal, 2022, 17(5),

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ;  30 min, rt
Referenz
Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium Reagents
Dang, Yan; Wang, Yalan; Li, Yafei; Xu, Man; Jia, Chaohong; et al, Organometallics, 2021, 40(12), 1830-1837

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ;  1.5 h, rt
Referenz
Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-Dialkylaluminates
Lemmerz, Lara E.; McLellan, Ross ; Judge, Neil R.; Kennedy, Alan R. ; Orr, Samantha A.; et al, Chemistry - A European Journal, 2018, 24(39), 9940-9948

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ;  15 min, rt
Referenz
Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2]
Luo, Man; Li, Jia; Xiao, Qian; Yang, Shilong; Su, Fan; et al, Journal of Organometallic Chemistry, 2018, 868, 31-35

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Potassium tert-butoxide ,  2636034-87-0 Solvents: Benzene-d6 ;  rt
1.2 3 h, rt
Referenz
Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate Salts
Thenarukandiyil, Ranjeesh; Satheesh, Vanaparthi ; Shimon, Linda J. W. ; de Ruiter, Graham, Chemistry - An Asian Journal, 2021, 16(8), 999-1006

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Methylmagnesium iodide ;  20 min, rt
Referenz
Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent
, China, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ;  3 h, rt
Referenz
Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl Compounds
Li, Tianhao; Zhang, Jianying; Cui, Chunming, Chinese Journal of Chemistry, 2019, 37(7), 679-683

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ;  5 min, 25 °C
Referenz
POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activities
Gudun, Kristina A.; Segizbayev, Medet; Adamov, Assyl; Plessow, Philipp N.; Lyssenko, Konstantin A.; et al, Dalton Transactions, 2019, 48(5), 1732-1746

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ;  4 h, 90 °C
Referenz
Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide
, China, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ;  20 min, rt
Referenz
Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone
, China, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ;  10 min, rt
Referenz
Preparing method and application of Schiff base ytterbium iodide
, China, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ;  10 min
Referenz
β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone
, China, , ,

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1095758
Reinheit:99%
Menge:10g
Preis ($):2559.0